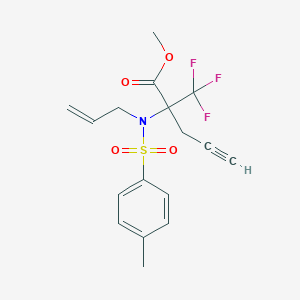
MFCD07779896
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{allyl[(4-methylphenyl)sulfonyl]amino}-2-(trifluoromethyl)pent-4-ynoate . It has the molecular formula C17H18F3NO4S and a molecular weight of 389.3893 g/mol . This compound is characterized by the presence of an allyl group, a trifluoromethyl group, and a sulfonyl group attached to a pent-4-ynoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{allyl[(4-methylphenyl)sulfonyl]amino}-2-(trifluoromethyl)pent-4-ynoate typically involves the following steps:
Formation of the Pent-4-ynoate Backbone: This can be achieved through the reaction of an appropriate alkyne with a suitable esterifying agent under controlled conditions.
Introduction of the Trifluoromethyl Group: This step involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the Allyl Group: This can be done through allylation reactions using allyl halides or allyl sulfonates.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing the same synthetic routes but optimized for efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
- Various substituted derivatives from nucleophilic substitution.
Epoxides: and from oxidation.
Sulfides: and from reduction.
Scientific Research Applications
Methyl 2-{allyl[(4-methylphenyl)sulfonyl]amino}-2-(trifluoromethyl)pent-4-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-{allyl[(4-methylphenyl)sulfonyl]amino}-2-(trifluoromethyl)pent-4-ynoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The allyl group may also participate in covalent bonding with nucleophilic residues in proteins, leading to irreversible inhibition.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{allyl[(4-methylphenyl)sulfonyl]amino}-2-(difluoromethyl)pent-4-ynoate
- Methyl 2-{allyl[(4-methylphenyl)sulfonyl]amino}-2-(trifluoromethyl)but-4-ynoate
Uniqueness
The presence of the trifluoromethyl group in Methyl 2-{allyl[(4-methylphenyl)sulfonyl]amino}-2-(trifluoromethyl)pent-4-ynoate distinguishes it from similar compounds, as this group significantly enhances its lipophilicity and metabolic stability. Additionally, the specific arrangement of functional groups in this compound allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 2-[(4-methylphenyl)sulfonyl-prop-2-enylamino]-2-(trifluoromethyl)pent-4-ynoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3NO4S/c1-5-11-16(15(22)25-4,17(18,19)20)21(12-6-2)26(23,24)14-9-7-13(3)8-10-14/h1,6-10H,2,11-12H2,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAWSHHMZUEGMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC=C)C(CC#C)(C(=O)OC)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
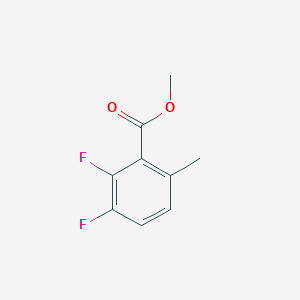
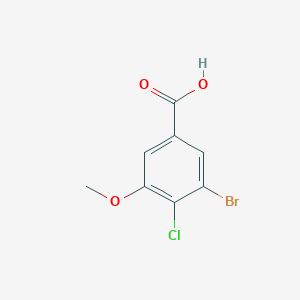
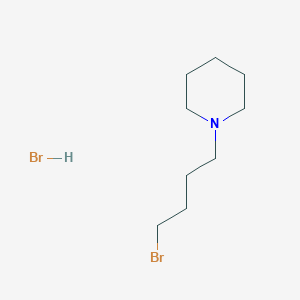
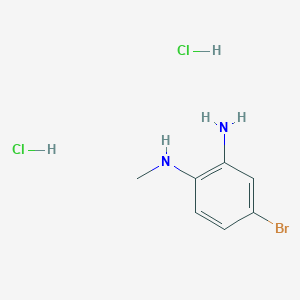
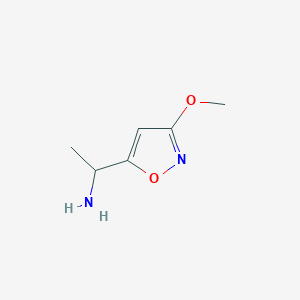
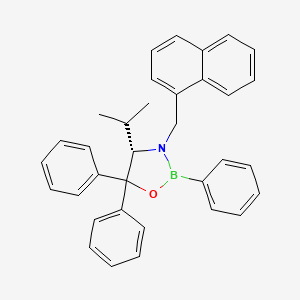
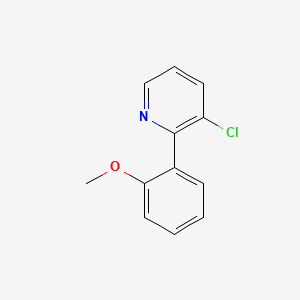
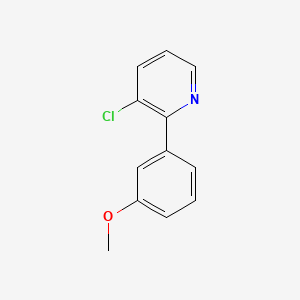
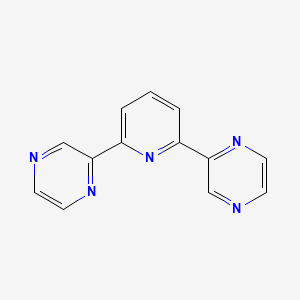
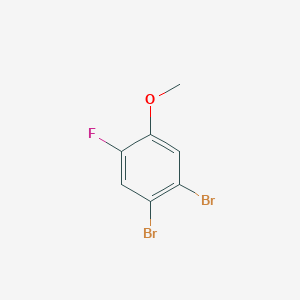
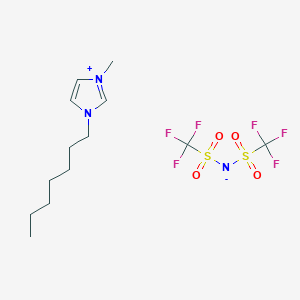
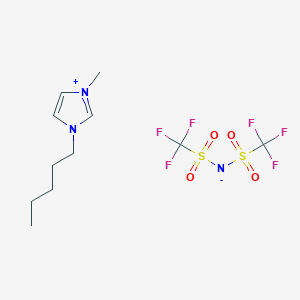
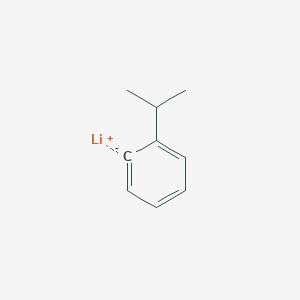
![Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane](/img/structure/B6309426.png)
